molecular formula C11H16FN B181021 N-(4-fluorobenzyl)butan-2-amine CAS No. 343854-19-3

N-(4-fluorobenzyl)butan-2-amine

Cat. No.: B181021
CAS No.: 343854-19-3
M. Wt: 181.25 g/mol
InChI Key: ZDIMCFHGMAHYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)butan-2-amine: is an organic compound with the molecular formula C11H16FN It is a secondary amine where the nitrogen atom is bonded to a butan-2-yl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

    Reduction: Butan-2-amine or N-(4-fluorobenzyl)butan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorobenzyl)butan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMCFHGMAHYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405894
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343854-19-3
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.